Angelmicin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

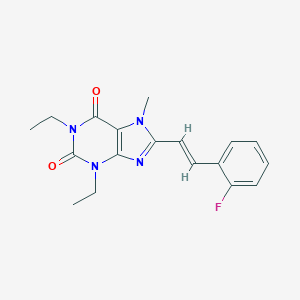

Angelmicin B is a naturally occurring aminocyclitol glycoside antibiotic that was first isolated from the fermentation broth of Streptomyces griseus. This antibiotic has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.

科学的研究の応用

Inhibition of Oncogenic Signal Transduction and Leukemia Cell Differentiation : Angelmicin B inhibits src tyrosine kinase activity and oncogenic signal transduction. It has been shown to cause dose-dependent inhibition of cell proliferation and induction of differentiation in human myeloid leukemia HL-60 cells. This differentiation is enhanced when combined with other agents like vitamin D3, retinoic acid, or tumor necrosis factor-alpha (TNF alpha) (Yokoyama et al., 1996).

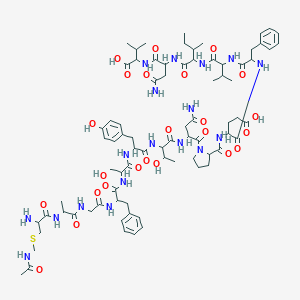

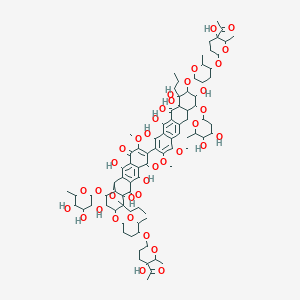

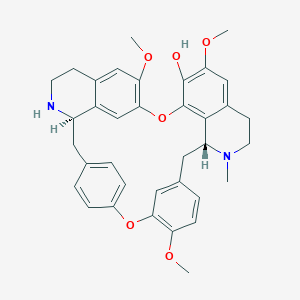

Chemical Structure and Synthesis : The structure of Angelmicin B comprises six deoxyhexoses and eight fused six-membered rings containing a highly oxidized naphthylnaphthoquinone chromophore. This structure is instrumental in its role as a specific inhibitor of tyrosine kinase and src-dependent cell transformation (Hori et al., 1996). Additionally, efficient synthesis methods have been developed for the tricyclic A-B subunit of Angelmicin B, which is vital for further research and potential pharmaceutical applications (Lambert & Roush, 2005).

Potential in Cancer Therapy : Studies have suggested Angelmicin B's potential in cancer therapy. It demonstrated high anti-proliferative activity on certain cancer cell lines under specific light conditions, providing a new avenue for phototherapy in cancer treatment (Miolo et al., 2018).

Biological Potential Beyond Cancer : Angelmicin B, belonging to the furocoumarin group, has shown vast biological potential. It exhibits not only anti-cancer properties but also anti-inflammatory activity and potential therapeutic applications in neurodegenerative diseases and bone remodeling. Its mechanisms of action include inhibition of tubulin polymerization and activation of various cellular pathways (Mahendra et al., 2020).

特性

CAS番号 |

151687-86-4 |

|---|---|

製品名 |

Angelmicin B |

分子式 |

C12H13BrN2O |

分子量 |

1725.8 g/mol |

IUPAC名 |

5-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-15-[9-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione |

InChI |

InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3 |

InChIキー |

XGHSXRXEPCUHTN-UHFFFAOYSA-N |

SMILES |

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O |

正規SMILES |

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O |

同義語 |

angelmicin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)